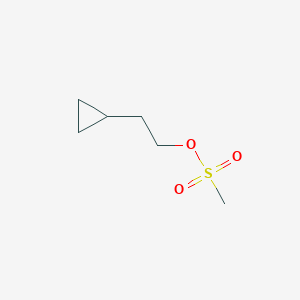

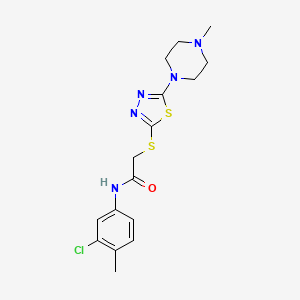

![molecular formula C17H14O5S B2957681 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866013-26-5](/img/structure/B2957681.png)

3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

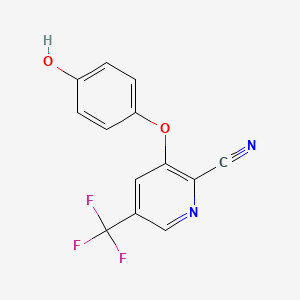

The compound “3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one” is a chemical compound with the molecular formula C17H14O5S . It has an average mass of 330.355 Da and a monoisotopic mass of 330.056183 Da . This compound is offered by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a chromen-2-one group, a sulfonyl group, and a 3,4-dimethylphenyl group . The sulfonyl group is attached to the 3-position of the chromen-2-one group, and the 3,4-dimethylphenyl group is attached to the sulfonyl group .Scientific Research Applications

Catalyzed Synthesis of Derivatives : A study by Chen, Zhu, and Su (2011) described the use of novel sulfonic acid functionalized ionic liquids in water to synthesize a series of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives (Chen, Zhu, & Su, 2011).

Molecular and Crystal Structures : Pankratov et al. (2016) determined the molecular and crystal structures of an ionic associate formed in a reaction involving 4-hydroxy-2H-chromen-2-one, contributing to the understanding of steric and electronic structures (Pankratov et al., 2016).

Antibacterial and Analgesic Activity : Rajesha et al. (2011) synthesized new derivatives of 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and tested their antibacterial and analgesic activities, demonstrating the potential medical applications of these compounds (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).

Synthesis Using Copper Acetate : Chang, Chen, and Wang (2018) explored the use of copper acetate for the synthesis of sulfonyl chromen-4-ones, revealing efficient transformation methods in organic chemistry (Chang, Chen, & Wang, 2018).

Multicomponent Synthesis in Organic Solvents : Ryzhkova et al. (2021) utilized dimethyl sulfoxide, a common solvent, for the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids, expanding the scope of synthetic methods (Ryzhkova, Elinson, Maslov, & Fakhrutdinov, 2021).

Environmentally Benign Synthesis : Pandit et al. (2016) described an environmentally friendly protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, demonstrating the shift towards more sustainable chemical processes (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-10-3-6-14(7-11(10)2)23(20,21)16-8-12-4-5-13(18)9-15(12)22-17(16)19/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIUGRNFJVRBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

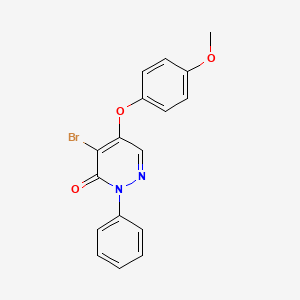

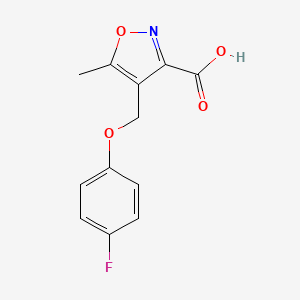

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

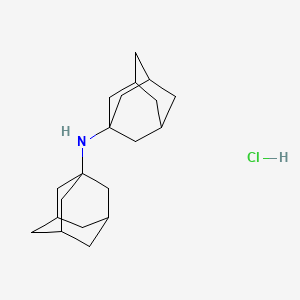

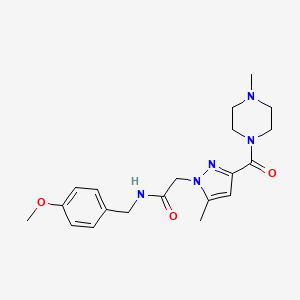

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)

![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

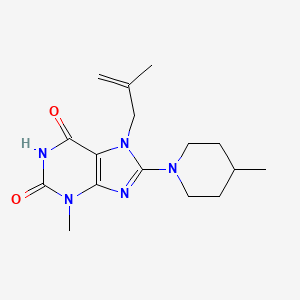

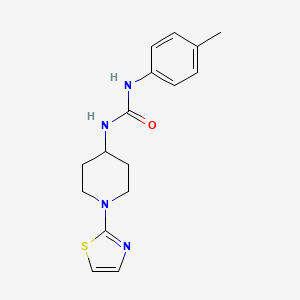

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)